molecular formula C57H52FN5O12 B12377584 antibiotic prodrug NR-NO2

antibiotic prodrug NR-NO2

Cat. No.: B12377584
M. Wt: 1018.0 g/mol
InChI Key: QZPJRFFBKTUXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The antibiotic prodrug NR-NO2 is a hypoxia-activated compound that combines an antibiotic with a chemotherapeutic agent. This prodrug is designed to target both cancer cells and bacterial infections, leveraging the elevated levels of nitroreductase enzymes in cancer cells to activate the drug. Upon activation, NR-NO2 exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NR-NO2 involves the combination of an antibiotic, such as norfloxacin, with a chemotherapeutic agent and a fluorescent dye. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of NR-NO2 would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

NR-NO2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitroreductase enzymes: These enzymes are crucial for the reduction of the nitro group in hypoxic conditions.

    Aqueous buffers: Used to maintain the pH and ionic strength during the reactions.

    Chromatographic solvents: Employed for the purification of the final product

Major Products Formed

The major products formed from the reactions of NR-NO2 include the active antibiotic, the chemotherapeutic agent, and the fluorescent dye. These products are released upon the reduction and hydrolysis of the prodrug .

Scientific Research Applications

NR-NO2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NR-NO2 involves the following steps:

    Selective accumulation: NR-NO2 selectively accumulates in hypoxic tumor cells due to the elevated levels of nitroreductase enzymes.

    Reduction and activation: The nitro group in NR-NO2 is reduced by nitroreductase enzymes, leading to the activation of the prodrug.

    Drug release: The reduction triggers the release of the active antibiotic and chemotherapeutic agent, which exert their effects on the target cells.

    Fluorescence signal: The reduction also activates the fluorescent dye, enabling real-time monitoring of drug release .

Comparison with Similar Compounds

NR-NO2 can be compared with other similar compounds, such as:

NR-NO2 is unique in its combination of an antibiotic, a chemotherapeutic agent, and a fluorescent dye, providing a multifaceted approach to cancer and bacterial therapy. Its hypoxia-activated mechanism and real-time monitoring capabilities set it apart from other prodrugs .

Properties

Molecular Formula

C57H52FN5O12

Molecular Weight

1018.0 g/mol

IUPAC Name

[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3

InChI Key

QZPJRFFBKTUXIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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